molecular formula C8H12O B8045386 (1R,5S)-6,6-Dimethylbicyclo[3.1.0]hexan-3-one

(1R,5S)-6,6-Dimethylbicyclo[3.1.0]hexan-3-one

Cat. No.: B8045386
M. Wt: 124.18 g/mol
InChI Key: WECIOCZLOBJQBE-KNVOCYPGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,5S)-6,6-Dimethylbicyclo[3.1.0]hexan-3-one is a bicyclic ketone with a unique structure that makes it an interesting subject of study in organic chemistry. This compound is characterized by its rigid bicyclic framework, which imparts distinct chemical properties and reactivity patterns.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,5S)-6,6-Dimethylbicyclo[3.1.0]hexan-3-one typically involves the annulation of cyclopropenes with aminocyclopropanes. This method is highly diastereoselective and can be catalyzed using either an organic or an iridium photoredox catalyst under blue LED irradiation . The reaction conditions are optimized to achieve high yields and the formation of three contiguous stereocenters.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar annulation reactions. The scalability of these reactions is facilitated by the availability of efficient synthetic routes for the starting materials.

Chemical Reactions Analysis

Types of Reactions

(1R,5S)-6,6-Dimethylbicyclo[3.1.0]hexan-3-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or esters.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted ketones or alcohols depending on the nucleophile used.

Scientific Research Applications

(1R,5S)-6,6-Dimethylbicyclo[3.1.0]hexan-3-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1R,5S)-6,6-Dimethylbicyclo[3.1.0]hexan-3-one involves its interaction with specific molecular targets and pathways. The rigid bicyclic structure allows for precise binding to enzymes and receptors, influencing various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,5S)-6,6-Dimethylbicyclo[3.1.0]hexan-3-one is unique due to its dimethyl substitution at the 6,6-positions, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying the effects of steric hindrance and electronic factors on chemical reactivity and biological activity.

Properties

IUPAC Name

(1R,5S)-6,6-dimethylbicyclo[3.1.0]hexan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O/c1-8(2)6-3-5(9)4-7(6)8/h6-7H,3-4H2,1-2H3/t6-,7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WECIOCZLOBJQBE-KNVOCYPGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2C1CC(=O)C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@H]2[C@@H]1CC(=O)C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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